molecular formula C12H9Cl2N3O B2422039 2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide CAS No. 280771-79-1

2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide

Cat. No. B2422039
CAS RN: 280771-79-1
M. Wt: 282.12
InChI Key: VUAOWKGKLARGTJ-UHFFFAOYSA-N
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Description

“2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide” is an organic compound . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .


Synthesis Analysis

The synthesis of such compounds often involves nucleophilic substitution reactions . For instance, 2-chloro-4-isonicotinamide can be formed by the action of phosphorus pentachloride, and finally, 4-Amino-2-chloropyridine can be formed by Hofmann degradation reaction under the action of alkaline sodium hypochlorite .


Molecular Structure Analysis

The molecular structure of “2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide” can be represented by the SMILES string Nc1cc(Cl)ccn1 . This indicates that the compound contains a pyridine ring with a chlorine atom and an amino group attached .


Chemical Reactions Analysis

The compound, being a derivative of pyridine, is likely to undergo reactions similar to other pyridine derivatives. These can include electrophilic and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 128.56 . It has a melting point of 129-133 °C .

Scientific Research Applications

Characterization and Polymorphism

  • Polymorphism and Stability: 4-Amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, a structurally related compound, has been studied for polymorphism. Two distinct forms, designated as forms a and b, were characterized using X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy. These studies showed differences in thermal properties and infrared absorption bands, indicating different molecular arrangements. Form a demonstrated greater thermodynamic stability than form b (Yanagi et al., 2000).

Chemical Synthesis and Process Improvement

  • Synthesis Optimization: Research on improving the synthesis process of structurally similar compounds, like 2-hydroxy-N-(pyridin-4-yl)benzamide, has been conducted. This includes exploring the effects of different reaction conditions on product yield, revealing that high yields can be achieved under specific conditions (Dian, 2010).

Pharmacological and Biological Properties

  • Agonist Activity in Benzamide Derivatives: Certain benzamide derivatives, like 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide, have been synthesized and evaluated for serotonin 4 (5-HT4) receptor agonist activity. These compounds have shown potential for gastrointestinal motility enhancement, indicating a role in digestive health (Sonda et al., 2003).

Analytical Applications

  • Nonaqueous Capillary Electrophoresis: Compounds related to 2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide, such as 4-chloromethyl-N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) benzamide, have been analyzed using nonaqueous capillary electrophoresis. This technique is effective for separating and identifying related substances in pharmaceutical compounds (Ye et al., 2012).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it should be handled with care, using personal protective equipment such as dust masks, eyeshields, and gloves .

Future Directions

The future directions for “2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide” could involve further exploration of its biological activity and potential applications in pharmaceuticals . Its synthesis process could also be optimized for industrial production .

properties

IUPAC Name

2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O/c13-7-1-3-9(10(15)5-7)12(18)17-11-4-2-8(14)6-16-11/h1-6H,15H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAOWKGKLARGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide

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